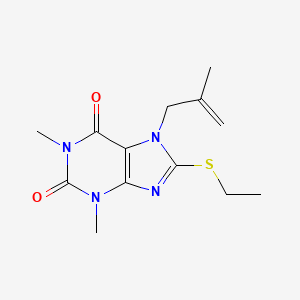
8-(ethylthio)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(ethylthio)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, commonly known as Methylthioadenosine (MTA), is a naturally occurring molecule that is present in all living organisms. MTA is synthesized from S-adenosylmethionine (SAM) during the biosynthesis of polyamines, which are essential for cell growth and proliferation. MTA has been shown to have a variety of biological functions, including regulating gene expression, modulating immune responses, and acting as a signaling molecule. In
Scientific Research Applications
Amplification of Phleomycin Activity
Research has explored synthetic approaches to purine derivatives to amplify phleomycin activity against E. coli. Analogues synthesized included derivatives with modifications to the C- or N-methyl group, among others. These studies contribute to the understanding of purine's role in enhancing antibiotic effectiveness (Badger, Brown, & Lister, 1974).
Molecular Interaction Studies
Investigations into the topology of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines, including caffeine and its metabolites, have provided insights into their therapeutic potential. This research offers a foundation for understanding how modifications to purine structures affect their biological activity profiles and interaction capabilities (Latosinska et al., 2014).
Reaction Investigations
The reaction of aminotheophyllines with glycerol epichlorohydrin has been studied, leading to the formation of various compounds. This research contributes to the knowledge of purine derivative reactions and potential applications in synthesizing new compounds (Kremzer et al., 1981).
Intermolecular Interaction Analysis
Quantitative investigation into the intermolecular interactions present in xanthine derivatives shed light on their potential for new material design. This research underscores the significance of understanding the molecular interactions and energy contributions in the crystal packing of purine derivatives (Shukla et al., 2020).
Coordination Sphere Studies
The interaction of purine derivatives with divalent metal cations in aqueous media has been examined, revealing insights into the second coordination sphere. This work aids in the comprehension of how purine derivatives interact with metals, contributing to potential applications in coordination chemistry (Maldonado et al., 2009).
properties
IUPAC Name |
8-ethylsulfanyl-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-6-20-12-14-10-9(17(12)7-8(2)3)11(18)16(5)13(19)15(10)4/h2,6-7H2,1,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMFYGMLLXNIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/no-structure.png)
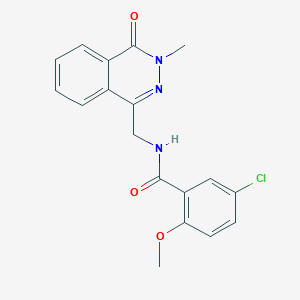
![N-(2,3-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2916590.png)
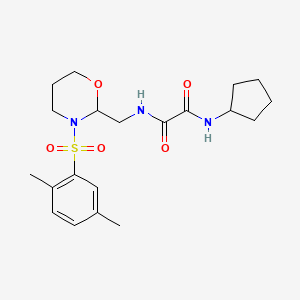
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide](/img/structure/B2916593.png)
![6-Methyl-2-[(2-phenoxyethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2916596.png)
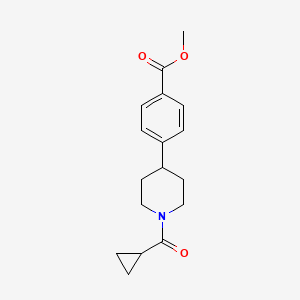
![(E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2916599.png)
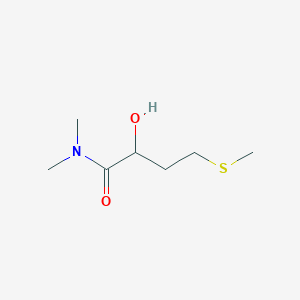
![Methyl (E)-4-[4-[(4-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2916602.png)

![N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916606.png)
![2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2916607.png)
